molecular formula C17H14Cl2N4O2S B3744589 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

Cat. No.: B3744589
M. Wt: 409.3 g/mol
InChI Key: ZTPCGYGOXKSSMM-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Coupling with Methoxyphenyl Urea: The final step involves coupling the thiadiazole derivative with 3-methoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl Alcohol: A related compound with similar structural features but different functional groups.

    3,4-Dichlorobenzyl Chloride: Another related compound used as an intermediate in organic synthesis.

    N-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]hexanamide: A structurally similar compound with different substituents.

Uniqueness

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for further investigation.

Properties

IUPAC Name

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-25-12-4-2-3-11(9-12)20-16(24)21-17-23-22-15(26-17)8-10-5-6-13(18)14(19)7-10/h2-7,9H,8H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPCGYGOXKSSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
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1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

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